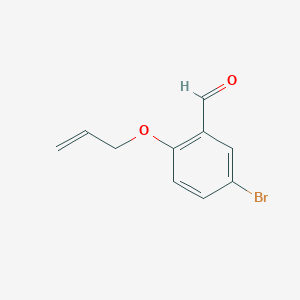

2-(Allyloxy)-5-bromobenzaldehyde

Description

Significance of Functionalized Benzaldehydes as Versatile Building Blocks in Contemporary Organic Synthesis

Functionalized benzaldehydes are prized for their versatility. The presence of various substituents on the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic properties and reactivity. This, in turn, enables chemists to construct complex molecular architectures with a high degree of control. They serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The aldehyde functional group itself is a gateway to numerous chemical reactions, including nucleophilic additions, Wittig reactions, and reductions to form alcohols, making these compounds indispensable in multi-step syntheses.

Strategic Importance of Allyloxy and Bromo Substituents for Directing Reactivity and Enabling Complex Chemical Scaffolding

The strategic placement of allyloxy and bromo groups on the benzaldehyde (B42025) scaffold imparts unique reactivity to 2-(Allyloxy)-5-bromobenzaldehyde.

The Allyloxy Group: The allyloxy group (–OCH₂CH=CH₂) is not merely a passive substituent. Its presence opens up a range of synthetic possibilities. The allyl group can participate in various transition metal-catalyzed cross-coupling reactions and is also known to undergo rearrangement reactions, such as the Claisen rearrangement, to introduce new functionalities to the aromatic ring. Furthermore, the ether linkage can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility. ontosight.ai

The Bromo Substituent: The bromine atom, a halogen, serves as an excellent leaving group in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of carbon-based substituents at the para position to the aldehyde. The bromo group also influences the electronic nature of the aromatic ring, affecting the reactivity of the other functional groups.

Overview of this compound within the Context of Modern Synthetic Methodologies and Its Unique Combination of Reactive Centers

This compound stands out due to its trifunctional nature, possessing an aldehyde, an allyloxy group, and a bromine atom. This unique combination allows for a sequence of selective transformations, making it a highly valuable intermediate in the synthesis of complex molecules. For instance, the bromine atom can be utilized in a cross-coupling reaction, followed by a reaction involving the aldehyde, and finally, a transformation of the allyloxy group. This strategic orchestration of reactions is a cornerstone of modern synthetic chemistry, enabling the efficient construction of intricate molecular frameworks. chemicalmanufacturers.in The compound is a crystalline solid, appearing as a light yellow to off-white powder, and is used in chemical synthesis and as an intermediate in pharmaceutical formulations. chemicalmanufacturers.in

Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 40359-62-4 | chemicalmanufacturers.insytracks.com |

| Molecular Formula | C₁₀H₉BrO₂ | chemicalmanufacturers.in |

| Molecular Weight | 241.08 g/mol | chemicalmanufacturers.insytracks.com |

| Appearance | Light yellow to off-white crystalline solid | chemicalmanufacturers.in |

| Melting Point | 46-50 °C | chemicalmanufacturers.in |

| Purity | >95% | sytracks.com |

| Solubility | Slightly soluble in water; soluble in organic solvents | chemicalmanufacturers.in |

Research Findings

Recent research has highlighted the utility of molecules containing the o-(allyloxy)arylaldehyde core structure, of which this compound is a prime example. These compounds are valuable starting materials for synthesizing chroman-4-one derivatives through radical cascade reactions. researchgate.net Such reactions are noted for their high efficiency and environmentally benign nature. researchgate.net The chroman-4-one framework is a significant structural element found in various biologically active natural products and pharmaceuticals. researchgate.net

For example, a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, was recently synthesized in a four-step process starting from 2-allylphenol (B1664045), which involved nitration, selective bromination, allylation, and reduction of a nitro group. mdpi.comresearchgate.net This underscores the synthetic accessibility and the potential for further functionalization of such brominated allyloxy aromatics.

The synthesis of this compound itself typically starts from 5-bromosalicylaldehyde (B98134) (also known as 5-bromo-2-hydroxybenzaldehyde). nist.govnih.gov The phenolic hydroxyl group of 5-bromosalicylaldehyde is etherified using an allyl halide, such as allyl bromide, in the presence of a base to yield the target compound. This straightforward etherification is a common and efficient method for introducing the allyloxy group. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUMFXVQDVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366788 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-62-4 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Allyloxy 5 Bromobenzaldehyde

Established Synthetic Pathways for the Allyl Ether Moiety

The introduction of the allyl ether group onto the phenolic oxygen of a substituted benzaldehyde (B42025) is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent and widely utilized method.

Nucleophilic Substitution Reactions for O-Allylation

The most direct route to 2-(allyloxy)-5-bromobenzaldehyde involves the O-allylation of 2-hydroxy-5-bromobenzaldehyde. This transformation is a classic example of the Williamson ether synthesis, a reliable and high-yielding reaction.

The etherification of 2-hydroxy-5-bromobenzaldehyde with an allyl halide, most commonly allyl bromide, is a well-established procedure. The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the allyl halide in an SN2 reaction, displacing the halide and forming the desired allyl ether.

This reaction is known to be efficient, with reports indicating high yields. For instance, the synthesis of this compound from 2-hydroxy-5-bromobenzaldehyde has been reported to proceed with a near-quantitative yield of 99% under standard conditions.

The efficiency of the O-allylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, and the reaction temperature.

Solvent Effects: The choice of solvent plays a crucial role in directing the outcome of the reaction. For the O-allylation of phenols, polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF) and acetone (B3395972) are commonly employed as they can effectively solvate the cation of the base while not significantly solvating the phenoxide anion, thus enhancing its nucleophilicity. In contrast, protic solvents can hydrogen bond with the phenoxide, reducing its reactivity and potentially favoring C-alkylation as a side reaction.

Base Selection: A variety of bases can be used to facilitate the deprotonation of the phenol (B47542). Weak inorganic bases such as potassium carbonate (K₂CO₃) are often sufficient and are widely used due to their low cost and ease of handling. Other bases like sodium hydride (NaH) can also be effective. The choice of base can influence the reaction rate and yield.

Temperature Control: The reaction is typically carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. Higher temperatures generally increase the reaction rate but may also lead to the formation of side products.

| Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Dimethylformamide (DMF) | K₂CO₃ | Room Temperature - 60 | >90 |

| Acetone | K₂CO₃ | Reflux | 85-95 |

| Acetonitrile | Cs₂CO₃ | Room Temperature | High |

Exploration of Alternative Allylation Protocols

While the use of allyl halides is the most common approach, alternative allylation protocols for phenols have been developed. These methods often utilize different allylating agents and catalytic systems, offering potential advantages in terms of milder reaction conditions or different substrate scope.

Alternative methods include:

Palladium-catalyzed allylation: This method often employs allyl acetates or allyl carbonates as the allyl source in the presence of a palladium catalyst.

Rhodium-catalyzed allylation: Rhodium complexes can catalyze the allylation of phenols using allyl carbonates.

Ruthenium-catalyzed allylation: Ruthenium catalysts have been used for the allylation of phenols with allyl alcohol.

These catalytic methods can provide alternative routes to allyl ethers, sometimes with enhanced selectivity or under more environmentally benign conditions.

Regioselective Bromination Strategies for the Aromatic Ring

An alternative synthetic approach to this compound involves the bromination of an already allylated precursor, such as 2-allyloxybenzaldehyde. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction.

Bromination of 2-Allyloxybenzaldehyde Derivatives

The bromination of 2-allyloxybenzaldehyde is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring: the allyloxy group and the aldehyde group.

Allyloxy Group (-OCH₂CH=CH₂): The allyloxy group is an alkoxy group, which is an activating group and an ortho, para-director. This is due to the ability of the oxygen atom to donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho and para positions.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In the case of 2-allyloxybenzaldehyde, the powerful ortho, para-directing effect of the activating allyloxy group dominates the meta-directing effect of the deactivating aldehyde group. The ortho position relative to the allyloxy group is occupied by the aldehyde. Therefore, the incoming electrophile (bromine) is directed to the para position relative to the allyloxy group, which is the 5-position of the benzaldehyde ring. This leads to the desired product, this compound.

Bromination of Precursors Followed by Allylation

A prevalent and logical synthetic route to this compound involves a two-step sequence starting from a readily available precursor, 2-hydroxybenzaldehyde (salicylaldehyde). This method first introduces the bromine atom at the desired position on the aromatic ring, followed by the etherification of the phenolic hydroxyl group.

The first step is the electrophilic bromination of 2-hydroxybenzaldehyde. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the ortho position to the hydroxyl group is already substituted with the aldehyde group, the incoming bromine atom is directed to the para position, yielding 5-bromo-2-hydroxybenzaldehyde. This intermediate is a stable, crystalline solid and is commercially available biosynth.comsigmaaldrich.com.

The second step is the O-allylation of 5-bromo-2-hydroxybenzaldehyde. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks an allyl halide, typically allyl bromide. Common bases used for this transformation include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone nih.govrsc.orgmdpi.com. The reaction proceeds efficiently at ambient or slightly elevated temperatures to afford the target molecule, this compound rsc.org.

The reaction scheme is as follows:

Bromination : 2-hydroxybenzaldehyde → 5-bromo-2-hydroxybenzaldehyde

Allylation : 5-bromo-2-hydroxybenzaldehyde + Allyl bromide → this compound

Detailed findings for the allylation step are presented in the table below, based on analogous reactions described in the literature.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-hydroxybenzaldehyde | Allyl bromide, K₂CO₃ | DMF | Ambient | 1.5 h | 91% (for the non-brominated analogue) | rsc.org |

| 2-allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃ | Acetone | Reflux | 1 h | 77% (for a structurally related phenol) | nih.govmdpi.com |

Advanced Reactivity and Transformation Chemistry of 2 Allyloxy 5 Bromobenzaldehyde

Reactivity of the Aldehyde Functional Group in Complex Transformations

The aldehyde moiety of 2-(Allyloxy)-5-bromobenzaldehyde is the primary site of its chemical reactivity, serving as an electrophilic center for a variety of nucleophilic addition and condensation reactions. This reactivity allows for the strategic construction of more complex molecular architectures.

Condensation Reactions for Carbon-Nitrogen Bond Formation

The aldehyde group is readily converted into various C=N double-bonded structures, such as oximes and imines, through condensation with nitrogen-based nucleophiles. These reactions are fundamental for introducing nitrogen atoms and for the synthesis of diverse heterocyclic and acyclic compounds.

This compound reacts with hydroxylamine (B1172632) to form the corresponding this compound oxime. This reaction typically proceeds by nucleophilic attack of the hydroxylamine nitrogen on the electrophilic aldehyde carbon, followed by dehydration. The reaction is often carried out in a protic solvent like ethanol (B145695) and may be facilitated by a mild base, such as pyridine (B92270), to neutralize the acid released. nih.gov

The resulting oxime can exist as one of two geometric isomers, (E) or (Z), due to the restricted rotation around the C=N double bond. For oximes derived from aromatic aldehydes, the (E)-isomer is generally the thermodynamically more stable and, therefore, the predominant product. nih.gov This stereochemical preference is attributed to minimized steric hindrance between the aromatic ring and the hydroxyl group. While specific stereochemical control studies on this compound are not extensively documented, analysis of related structures, such as (E)-2-bromobenzaldehyde oxime and (E)-5-bromo-2-hydroxybenzaldehyde oxime, confirms the formation of the (E)-isomer under standard reaction conditions. nih.govnih.gov

Table 1: Synthesis of Oxime Derivatives from Substituted Benzaldehydes

| Starting Aldehyde | Reagents | Product | Predominant Stereoisomer |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride, Pyridine | This compound oxime libretexts.org | (E) (inferred) |

| 5-Bromo-2-hydroxybenzaldehyde | Hydroxylamine hydrochloride, Pyridine | (E)-5-Bromo-2-hydroxybenzaldehyde oxime nih.gov | (E) |

A significant class of imine derivatives formed from this compound are thiosemicarbazones. These compounds are synthesized by the condensation reaction between the aldehyde and a substituted or unsubstituted thiosemicarbazide (B42300). The reaction is typically conducted in a refluxing alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds via nucleophilic addition of the terminal hydrazine (B178648) nitrogen of the thiosemicarbazide to the aldehyde carbon, followed by elimination of a water molecule. alfa-chemistry.com

A variety of thiosemicarbazone derivatives of this compound have been synthesized, demonstrating the robustness of this transformation. These derivatives often vary by the substituent on the N4-position of the thiosemicarbazide moiety.

Table 2: Examples of Synthesized Thiosemicarbazones from this compound

| Thiosemicarbazide Reactant | Resulting Thiosemicarbazone Product | Reference |

|---|---|---|

| N-(3-Methylphenyl)thiosemicarbazide | This compound N-(3-methylphenyl)thiosemicarbazone | wikipedia.org |

| N-(3-Chlorophenyl)thiosemicarbazide | This compound N-(3-chlorophenyl)thiosemicarbazone | youtube.comsigmaaldrich.com |

| N-(4-Fluorophenyl)thiosemicarbazide | This compound N-(4-fluorophenyl)thiosemicarbazone |

Beyond thiosemicarbazones, the aldehyde can react with other primary amines to form various Schiff bases or imines. These reactions are crucial in multicomponent reactions for building complex heterocyclic scaffolds. For instance, imines formed in situ can act as electrophiles in Mannich-type reactions, which, when combined with an intramolecular cyclization, can lead to the formation of nitrogen-containing ring systems like γ-lactams. pressbooks.pub

Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound is a key handle for constructing new carbon-carbon bonds, enabling chain extension and the formation of complex carbon skeletons.

While intramolecular Aldol (B89426) reactions typically require a molecule to possess two carbonyl groups to form a fused ring system, sigmaaldrich.comwikipedia.org this compound, as an aromatic aldehyde lacking α-hydrogens, is an ideal substrate for crossed or mixed Aldol condensations. The most relevant of these is the Claisen-Schmidt condensation. praxilabs.comtaylorandfrancis.com

In a Claisen-Schmidt reaction, this compound reacts with an enolizable ketone (such as acetone (B3395972) or acetophenone) in the presence of a base (e.g., NaOH or KOH). praxilabs.commiracosta.edu The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated system. masterorganicchemistry.com The product is an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. This reaction is highly efficient as self-condensation of the aromatic aldehyde is not possible.

Table 3: Representative Claisen-Schmidt Condensation of this compound

| Ketone Reactant | Base | Expected Product |

|---|---|---|

| Acetone | NaOH | (E)-4-(2-(Allyloxy)-5-bromophenyl)but-3-en-2-one |

Olefination reactions provide a powerful and precise method for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most important transformations in this category.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base like n-butyllithium. alfa-chemistry.comwikipedia.org A key feature of the Wittig reaction is its stereoselectivity, which is dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the ylidic carbon is alkyl or H) generally lead to the formation of (Z)-alkenes. youtube.com In contrast, stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) typically yield (E)-alkenes. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base such as sodium hydride (NaH). wikipedia.orgorganic-chemistry.org The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.org Advantages of the HWE reaction include the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org

Table 4: Predicted Products of Olefination Reactions with this compound

| Reaction Type | Reagent | Expected Major Product | Predominant Stereochemistry |

|---|---|---|---|

| Wittig (non-stabilized) | Methyltriphenylphosphonium bromide / n-BuLi | 1-(Allyloxy)-4-bromo-2-vinylbenzene | (Z) (not applicable for terminal alkene) |

| Wittig (non-stabilized) | Ethyltriphenylphosphonium bromide / n-BuLi | (Z)-1-(Allyloxy)-4-bromo-2-(prop-1-en-1-yl)benzene | (Z) |

| Wittig (stabilized) | (Carbethoxymethyl)triphenylphosphonium bromide / NaH | Ethyl (E)-3-(2-(allyloxy)-5-bromophenyl)acrylate | (E) |

Knoevenagel Condensation and Related Enamine Chemistry

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation. The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl group of the aldehyde. wikipedia.org Weakly basic amines like piperidine (B6355638) or pyridine are typically used as catalysts. wikipedia.orgyoutube.com For this compound, this reaction provides a direct route to various functionalized styrene (B11656) derivatives.

Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst/Solvent | Product |

|---|---|---|

| Malononitrile | Piperidine/Ethanol | 2-((2-(Allyloxy)-5-bromobenzylidene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(2-(allyloxy)-5-bromophenyl)acrylate |

This table illustrates potential Knoevenagel condensation reactions based on established methodologies. wikipedia.orgnih.gov

In the Doebner modification of this reaction, when malonic acid is used in the presence of pyridine, the initial condensation product undergoes decarboxylation to yield the corresponding cinnamic acid derivative. wikipedia.orgorganic-chemistry.orgyoutube.com

Related to this reactivity is the formation of enamines. Enamines are typically synthesized through the reaction of a secondary amine with a carbonyl compound. rsc.org The reaction of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, would yield a reactive enamine intermediate. These enamines are valuable synthetic intermediates, particularly as nucleophiles in alkylation reactions or as dipolarophiles in cycloaddition reactions for synthesizing complex heterocyclic structures. rsc.orgnih.gov

Reactivity of the Allyl Ether Moiety in Cyclization Processes

The allyl group in this compound is not merely a protecting group but an active participant in powerful cyclization reactions, most notably ring-closing metathesis and cycloadditions, to form oxygen-containing heterocycles.

Ring-Closing Metathesis (RCM) for Oxygen Heterocycle Formation

Ring-closing metathesis (RCM) has become a widely used method for the synthesis of cyclic compounds, including those that were previously difficult to access. nih.gov This reaction is particularly effective for creating medium-sized rings, such as the seven-membered ring of the benzoxepine (B8326511) core.

A concise and practical method for synthesizing 1-benzoxepin-5-ones utilizes this compound as a key starting material. semanticscholar.orgresearchgate.net The synthetic sequence involves extending the aldehyde to create a diene suitable for RCM. The established pathway proceeds as follows:

Nucleophilic Addition: The aldehyde group of this compound is reacted with a vinyl nucleophile, such as vinylmagnesium bromide, to form a secondary alcohol, 1-(2-(allyloxy)-5-bromophenyl)prop-2-en-1-ol. semanticscholar.org

Oxidation: The resulting secondary alcohol is then oxidized using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the corresponding α,β-unsaturated ketone, 1-(2-(allyloxy)-5-bromophenyl)prop-2-en-1-one. semanticscholar.org

Ring-Closing Metathesis (RCM): This ketone, now a diene, is subjected to RCM. The reaction cyclizes the molecule by forming a new double bond between the two terminal carbons of the allyl and vinyl groups, eliminating ethene as a byproduct and forming the seven-membered 8-bromo-2,3-dihydro-1-benzoxepin-5-one. semanticscholar.orgumich.edu

Reaction Pathway to 1-Benzoxepin-5-one

| Step | Reactant | Reagent | Product |

|---|---|---|---|

| 1 | This compound | Vinylmagnesium Bromide | 1-(2-(allyloxy)-5-bromophenyl)prop-2-en-1-ol |

| 2 | 1-(2-(allyloxy)-5-bromophenyl)prop-2-en-1-ol | PCC or DMP | 1-(2-(allyloxy)-5-bromophenyl)prop-2-en-1-one |

This table outlines the synthetic route from this compound to the corresponding benzoxepinone derivative. semanticscholar.org

The success of the RCM step is highly dependent on the choice of catalyst. Ruthenium-based alkylidene complexes, known as Grubbs catalysts, are the catalysts of choice for this transformation due to their high efficiency and functional group tolerance. nih.govorganic-chemistry.org

Grubbs First-Generation Catalyst: While effective for many applications, it can show lower activity for the formation of sterically hindered or electron-deficient olefins.

Grubbs Second-Generation Catalyst: This catalyst features an N-heterocyclic carbene (NHC) ligand, which significantly enhances its catalytic activity and stability. It is highly effective for a broader range of substrates, including the synthesis of 1-benzoxepin-5-ones from allyloxy-aryl vinyl ketones. semanticscholar.orgorganic-chemistry.org

Hoveyda-Grubbs Catalysts: These catalysts incorporate a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal from the reaction mixture. rsc.orgresearchgate.net The second-generation Hoveyda-Grubbs catalyst is particularly robust and is often used for challenging RCM reactions. organic-chemistry.orgresearchgate.net

Optimization of the reaction typically involves adjusting the catalyst loading (usually 0.5–5 mol%), solvent (commonly dichloromethane (B109758) or toluene), and temperature to achieve high conversion and yield. semanticscholar.orgresearchgate.net

Intramolecular Oxidative Cycloaddition Reactions

The allyl group can also serve as a dipolarophile in intramolecular cycloaddition reactions. This strategy allows for the rapid construction of complex, fused heterocyclic systems.

A powerful application of this reactivity is the synthesis of polycyclic isoxazole (B147169) derivatives. mdpi.com This transformation proceeds via an intramolecular nitrile oxide cycloaddition (INOC) reaction. researchgate.net

The key steps are:

Oxime Formation: this compound is first converted to its corresponding oxime, this compound oxime, through a standard condensation reaction with hydroxylamine hydrochloride. nih.govrsc.org

Nitrile Oxide Generation: The oxime is then oxidized in situ to generate a highly reactive nitrile oxide intermediate. Common oxidants for this step include sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). nih.gov

Intramolecular [3+2] Cycloaddition: The generated nitrile oxide dipole immediately undergoes a [3+2] cycloaddition with the tethered allyl group. nih.govresearchgate.net This intramolecular reaction is highly efficient and regioselective, leading to the formation of a fused isoxazoline (B3343090) ring. The product is a complex polycyclic structure containing a benzopyran fused to an isoxazoline.

This sequence provides a direct pathway to novel polycyclic isoxazoles, which are scaffolds of significant interest in medicinal chemistry. nih.govmdpi.com The reaction leverages the proximity of the reacting groups within the same molecule to facilitate the construction of an intricate heterocyclic framework. researchgate.net

Catalytic Systems for Cycloaddition (e.g., Hypervalent Iodine(III) Species)

Hypervalent iodine(III) reagents have emerged as powerful and versatile tools in modern organic synthesis, primarily acting as oxidants to facilitate a wide range of transformations, including various cycloaddition reactions. rsc.org Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) and phenyliodine(III) diacetate (PIDA) are known to promote intramolecular cyclizations by activating substrates towards nucleophilic attack. For instance, hypervalent iodine reagents have been successfully employed in oxidative cycloadditions of aldoximes with enaminones to form isoxazole derivatives. epa.gov They can also mediate cascade reactions, like the transformation of anilines and aldehydes into benzimidazoles, showcasing their utility in complex heterocyclic synthesis. rsc.org

While the broad utility of hypervalent iodine(III) species in promoting cycloadditions is well-documented for various alkenes and other functionalized molecules, their specific application as a catalytic system for the cycloaddition of this compound is not extensively reported in the reviewed literature. nih.gov Theoretically, a hypervalent iodine(III) catalyst could activate the allyl group or the aldehyde functionality, potentially leading to an intramolecular cycloaddition. For example, a plausible, though hypothetical, pathway could involve the oxidation of the allyloxy moiety to generate a reactive intermediate that subsequently undergoes cyclization. However, without direct experimental evidence for this specific substrate, this application remains a prospective area for future research.

Reactivity of the Aryl Bromide Substituent in Cross-Coupling Reactions

The presence of an aryl bromide substituent on the this compound scaffold is of significant synthetic importance. The carbon-bromine (C-Br) bond serves as a versatile handle for the construction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through various transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the extensive diversification of the molecular structure, making it a valuable intermediate in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in activating aryl halides is particularly prominent. nih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic coupling partner, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. organicreactions.orguwindsor.ca It is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic organoboron reagents. nih.govnih.gov In the context of this compound, the Suzuki-Miyaura reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position. The reaction requires a palladium catalyst, a base, and an organoboron compound, such as a boronic acid or its ester derivatives.

| Organoboron Reagent | Palladium Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Allyloxy)-[1,1'-biphenyl]-5-carbaldehyde |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(Allyloxy)-4'-methyl-[1,1'-biphenyl]-5-carbaldehyde |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(Allyloxy)-5-(thiophen-2-yl)benzaldehyde |

| (4-Formylphenyl)boronic acid | SPhos-Pd-G2 | K₃PO₄ | 2'-(Allyloxy)-[1,1'-biphenyl]-4,5'-dicarbaldehyde |

The Heck and Sonogashira reactions are fundamental palladium-catalyzed processes that extend the carbon framework by forming new C-C bonds with alkenes and alkynes, respectively. rsc.org

The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base (typically an amine). This reaction provides a direct route to substituted stilbenes and cinnamates from this compound.

The Sonogashira coupling reaction is a highly efficient method for the alkynylation of aryl halides, creating a C(sp²)–C(sp) bond. researchgate.net It typically employs a dual catalytic system of palladium and copper(I) iodide, along with a base like an amine, to couple the aryl bromide with a terminal alkyne. researchgate.netresearchgate.net This method allows for the synthesis of 5-alkynyl-substituted benzaldehydes, which are valuable precursors for further synthetic manipulations. benthamopen.com

| Reaction Type | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 2-(Allyloxy)-5-((E)-styryl)benzaldehyde |

| Heck | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Butyl (E)-3-(2-(allyloxy)-5-formylphenyl)acrylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | 2-(Allyloxy)-5-(phenylethynyl)benzaldehyde |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | 2-(Allyloxy)-5-((trimethylsilyl)ethynyl)benzaldehyde |

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C–N bonds. nih.gov This palladium-catalyzed reaction couples aryl halides with a wide variety of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and N-heterocycles. researchgate.net The reaction's success often hinges on the use of sterically hindered and electron-rich phosphine (B1218219) ligands, which facilitate the crucial reductive elimination step. nih.gov For this compound, this reaction enables direct access to a diverse array of 5-amino-substituted derivatives. rsc.orgresearchgate.net

| Amine | Palladium Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 2-(Allyloxy)-5-morpholinobenzaldehyde |

| Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 2-(Allyloxy)-5-(phenylamino)benzaldehyde |

| Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | 9-(2-(Allyloxy)-5-formylphenyl)-9H-carbazole |

| Benzylamine | Pd(OAc)₂ / RuPhos | NaOtBu | 2-(Allyloxy)-5-(benzylamino)benzaldehyde |

Copper-Mediated Cross-Coupling Reactions

While palladium-based systems are dominant, copper-mediated cross-coupling reactions, such as the Ullmann condensation, represent a classical and still relevant strategy for forming C–O, C–N, and C–S bonds. researchgate.netresearchgate.net Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has significantly broadened their scope and applicability under milder conditions. nih.gov Ligands such as amino acids (e.g., L-proline) and diamines can chelate to the copper center, facilitating the coupling process. nih.gov For this compound, copper-catalyzed couplings provide a valuable alternative to palladium-catalyzed methods, particularly for the synthesis of diaryl ethers and N-aryl heterocycles. nih.gov

| Coupling Partner | Copper Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Phenol (B47542) | CuI / L-Proline | K₂CO₃ | 2-(Allyloxy)-5-phenoxybenzaldehyde |

| Imidazole | CuI / 1,10-Phenanthroline | Cs₂CO₃ | 2-(Allyloxy)-5-(1H-imidazol-1-yl)benzaldehyde |

| Pyrrole | Cu(OAc)₂ / α-Benzoin oxime | K₃PO₄ | 2-(Allyloxy)-5-(1H-pyrrol-1-yl)benzaldehyde |

| Sodium methoxide | CuI | - | 5-Methoxy-2-(allyloxy)benzaldehyde |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Intramolecular Oxidative Cycloaddition Reactions

The conversion of 2-(allyloxy)benzaldehyde derivatives into chroman-4-one scaffolds and other heterocyclic systems via intramolecular oxidative cycloaddition is a complex process. The generally accepted mechanism involves the activation of the alkene by a hypervalent iodine(III) reagent, followed by an intramolecular attack of a nucleophile. nih.gov

In many hypervalent iodine-catalyzed oxidative cyclizations, the active catalytic species is generated in situ from a stable precatalyst. Hydroxy(aryl)iodonium tosylate is a key precatalyst in these transformations. It is typically formed from the oxidation of an iodoarene, such as 2-iodoanisole or 2-iodobenzoic acid, in the presence of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) and a sulfonic acid, such as p-toluenesulfonic acid (TsOH). nih.govhud.ac.uk

The catalytic cycle involves the reaction of the hydroxy(aryl)iodonium species with the substrate, 2-(allyloxy)-5-bromobenzaldehyde, leading to the cyclized product and the reduced iodoarene. The iodoarene is then re-oxidized by the terminal oxidant to regenerate the active iodine(III) species, thus continuing the catalytic cycle.

Following the generation of the active hydroxy(aryl)iodonium catalyst, the reaction with this compound is proposed to proceed through several key intermediates. The first step is the coordination of the alkene moiety of the substrate to the electrophilic iodine(III) center. This activates the double bond towards intramolecular nucleophilic attack.

For this compound, the internal nucleophile can be the oxygen of the aldehyde group, leading to the formation of a cyclic intermediate. Computational studies on similar systems, such as the cyclization of N-allylbenzamide, suggest that the rate-limiting step of the reaction is the intramolecular cyclization of the substrate itself, which is zero-order in the concentration of the iodoarene precatalyst. nih.govhud.ac.uk

The final step of the mechanism involves the fate of the cyclized intermediate. This can proceed via two main pathways: ligand coupling or an SN2-type displacement (reductive elimination) to release the final product and the iodoarene precatalyst. nih.govhud.ac.uk The operative pathway is believed to be substrate-dependent. nih.govhud.ac.uk

Understanding Selectivity in Concerted and Stepwise Processes

The selectivity of the intramolecular oxidative cycloaddition is a critical aspect, determining the structure of the final product. Both regioselectivity and diastereoselectivity are influenced by a combination of electronic and steric factors.

In substrates with multiple potential nucleophiles or reaction sites, regioselectivity becomes a key issue. For this compound, the primary intramolecular reaction involves the aldehyde oxygen and the allylic double bond.

Theoretical studies on the analogous 2-(vinyloxy)benzaldehyde derivatives have explored the competition between different cyclization pathways, such as intramolecular hetero-Diels-Alder (IMHDA) and intramolecular 1,3-dipolar cycloaddition (IMDCA). scispace.com These computational analyses of potential energy surfaces indicate that for IMHDA reactions, a "bridged" product is favored over a "fused" product based on the activation energies of the two regioisomeric channels. scispace.com Conversely, for IMDCA reactions, the most stable transition state leads to the fused product. scispace.com While the allyloxy system differs from the vinyloxy system, these findings provide a framework for predicting regiochemical outcomes based on the stability of the transition states.

The diastereoselectivity of such reactions is often controlled by the thermodynamics of the intermediates. For instance, in the α-acetoxylation of cyclic ketones using a hypervalent iodine reagent, the diastereoselectivity is primarily under thermodynamic control. frontiersin.org

Electronic and steric effects play a pivotal role in dictating the preferred reaction pathway and the resulting selectivity. The presence of the electron-withdrawing bromine atom at the 5-position and the aldehyde group at the 2-position of the benzene (B151609) ring influences the electron density of the aromatic system and the nucleophilicity of the participating groups.

In related cycloaddition reactions, it has been shown that aldehydes with electron-rich substituents are more nucleophilic and favor the reaction progress. nih.gov The electronic nature of substituents can affect the stability of intermediates and transition states, thereby influencing the kinetic and thermodynamic control of the reaction. For example, in some cycloadditions, the regiochemistry is kinetically controlled, while in others, it is thermodynamically controlled, depending on the substituents and tethering of the reacting moieties.

Steric hindrance can also direct the approach of the reacting partners, influencing the stereochemical outcome. The spatial arrangement of the catalyst and substrate during the key bond-forming steps is critical in determining the facial selectivity of the cycloaddition.

Kinetic and Thermodynamic Aspects of Key Transformations

In many cycloaddition reactions, there is a competition between kinetically and thermodynamically controlled pathways. For instance, in certain Diels-Alder reactions, lower temperatures favor the formation of the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product. nih.gov The regioselectivity in some intermolecular oxidative coupling reactions has been shown to be determined by kinetic effects, where the pathway with the lowest transition state energy is preferred, even if it does not lead to the most thermodynamically stable product. acs.org

The table below presents hypothetical comparative energy data for two possible pathways in a generic intramolecular cycloaddition, illustrating how kinetic and thermodynamic control can dictate the major product.

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Product Type |

| Pathway A | 85 | -60 | Kinetic |

| Pathway B | 100 | -95 | Thermodynamic |

This table is illustrative and does not represent actual experimental data for this compound.

In this hypothetical scenario, Pathway A would be favored at lower temperatures due to its lower activation energy, leading to the kinetic product. At higher temperatures, with sufficient energy to overcome both barriers, the reaction would favor the formation of the more stable thermodynamic product via Pathway B.

Computational studies on related hypervalent iodine-catalyzed reactions have successfully correlated experimentally observed reaction rates with calculated activation energies for different precatalysts, underscoring the predictive power of theoretical chemistry in understanding these complex transformations. nih.govhud.ac.uk

Derivatives and Analogues of 2 Allyloxy 5 Bromobenzaldehyde

Synthesis of Structurally Modified Analogs

The identity and placement of the halogen atom on the benzaldehyde (B42025) ring can be varied to produce a range of analogues. For instance, starting from the corresponding o-halobenzoic acids, it is possible to synthesize 2-halo-5-bromobenzoic acids. google.com One reported method involves the bromination of o-halobenzoic acids using N-bromosuccinimide (NBS) in the presence of sulfuric acid. google.com This approach has been used to synthesize 2,5-dibromobenzoic acid from o-bromobenzoic acid. google.com A similar strategy could conceivably be adapted to synthesize 2-chloro-5-bromobenzoic acid or 2-iodo-5-bromobenzoic acid, which could then be converted to the corresponding aldehydes and subsequently allylated to yield the desired 2-(allyloxy)-5-halobenzaldehyde analogues. The synthesis of 2-fluoro-5-bromobenzoic acid has been achieved using o-fluorobenzoic acid with potassium bromate/sulfuric acid as the brominating agent. google.com Another route employs sodium periodate/sodium bromide/sulfuric acid for the synthesis of 2-halo-5-bromobenzoic acids. google.com

The aromatic ring of the benzaldehyde scaffold can be further functionalized with a variety of substituents, such as methyl, methoxy, or nitro groups, to create a diverse set of analogues. beilstein-journals.orgresearchgate.net For example, the synthesis of 2-(allyloxy)-5-methylphenyl)furan has been reported, which implies the accessibility of the precursor 2-(allyloxy)-5-methylbenzaldehyde. rsc.org The introduction of a nitro group can be achieved through nitration reactions. For instance, the nitration of 2-allylphenol (B1664045) using a sulfonitric mixture yields 2-allyl-6-nitrophenol, which can then be brominated and allylated to introduce the desired functionalities. researchgate.netmdpi.com The presence of these different substituents can significantly influence the electronic properties and reactivity of the molecule. beilstein-journals.orgresearchgate.net

The allyl group itself can be modified to create analogues with different alkenyl chains. For instance, instead of allyl bromide, other alkenyl halides like propenyl bromide or butenyl bromide could be used in the etherification step with 5-bromosalicylaldehyde (B98134). This would result in compounds such as 2-(propenyloxy)-5-bromobenzaldehyde or 2-(butenyloxy)-5-bromobenzaldehyde. The synthesis of 2-(2-methyl-allyloxy)-benzaldehyde (B1347249) is a known example of such a modification, where 2-methylallyl chloride is used. nih.gov

Functionalization at the Aldehyde Moiety to Yield Advanced Intermediates

The aldehyde group is a highly versatile functional group that can be readily transformed into a variety of other functionalities, leading to the formation of advanced chemical intermediates.

The aldehyde functional group of 2-(allyloxy)-5-bromobenzaldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. Standard oxidation conditions, such as using potassium permanganate (B83412) or Jones reagent, can convert the aldehyde to 2-(allyloxy)-5-bromobenzoic acid. Conversely, reduction of the aldehyde using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield [2-(allyloxy)-5-bromophenyl]methanol. These carboxylic acid and alcohol derivatives serve as valuable intermediates for further synthetic transformations, such as esterification or etherification reactions.

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, represent an important class of α,β-unsaturated carbonyl compounds. acs.org They are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide. mdpi.comnih.govnih.gov In this context, this compound can react with various acetophenones to produce a diverse range of chalcone (B49325) derivatives. mdpi.comnih.govnih.govresearchgate.net The general synthetic scheme involves the dropwise addition of the aldehyde to a basic solution of the ketone in ethanol (B145695), followed by stirring at room temperature. mdpi.com These chalcones, with their reactive α,β-unsaturated ketone moiety, are valuable precursors for the synthesis of various heterocyclic compounds. acs.org

Ring-Expanded and Ring-Contracted Analogues of this compound

The structural framework of this compound can be conceptually modified to generate analogues with larger or smaller carbocyclic ring systems in place of the benzene (B151609) ring. These ring-expanded and ring-contracted analogues, featuring seven-membered (cycloheptatriene) and five-membered (cyclopentadiene) rings respectively, represent intriguing synthetic targets. While direct experimental data for the synthesis and detailed research findings of these specific analogues are not extensively documented in publicly available literature, their preparation can be postulated through established methodologies in organic synthesis.

Ring-Expanded Analogues: Substituted Cycloheptatriene (B165957) Derivatives

The expansion of the benzene ring of a substituted benzaldehyde to a cycloheptatriene ring is a known transformation in organic chemistry. A classical approach to achieve this is the Buchner ring expansion reaction. This reaction typically involves the treatment of a benzene derivative with a diazo compound, which, upon decomposition to a carbene, adds to the aromatic ring to form a norcaradiene intermediate. This intermediate then undergoes a thermally allowed electrocyclic ring-opening to yield the seven-membered cycloheptatriene ring system.

Applying this strategy to this compound would theoretically lead to a mixture of isomeric cycloheptatriene carbaldehydes. The substitution pattern on the resulting cycloheptatriene ring would depend on the position of the initial carbene addition to the benzene ring.

Postulated Synthetic Scheme for Ring-Expanded Analogues

A plausible, though not explicitly documented, synthetic route to a 2-(allyloxy)-5-bromocyclohepta-1,3,5-triene-1-carbaldehyde analogue could involve the following conceptual steps:

Carbene Addition: Reaction of this compound with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium(II) or copper(I) complex) would generate a carbene that adds to the benzene ring. This would form a mixture of isomeric norcaradiene intermediates.

Ring Expansion: Subsequent heating of the norcaradiene mixture would induce an electrocyclic ring-opening, yielding the corresponding cycloheptatriene derivatives with an ethoxycarbonyl group.

Functional Group Transformation: The ester functionality would then need to be converted to a formyl group. This could be achieved through a sequence of reduction to the corresponding alcohol followed by oxidation to the aldehyde.

The inherent electronic and steric effects of the allyloxy and bromo substituents on the starting benzaldehyde would influence the regioselectivity of the initial carbene addition, thus affecting the final distribution of isomeric products.

Table 1: Postulated Ring-Expanded Analogues of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Bromo-7-(allyloxy)cyclohepta-1,3,5-triene-1-carbaldehyde | C₁₁H₉BrO₂ | 269.09 | A seven-membered cycloheptatriene ring with an aldehyde group, an allyloxy group, and a bromine atom at defined positions. |

| Other isomeric substituted cycloheptatriene carbaldehydes | C₁₁H₉BrO₂ | 269.09 | Various isomers with different substitution patterns of the aldehyde, allyloxy, and bromo groups on the cycloheptatriene ring. |

Ring-Contracted Analogues: Substituted Cyclopentadiene (B3395910) Derivatives

The conversion of a six-membered aromatic ring to a five-membered carbocycle is a less direct transformation than ring expansion. One potential, albeit challenging, conceptual pathway could involve a multi-step sequence.

A hypothetical approach could involve the oxidative cleavage of the benzene ring, followed by a series of functional group manipulations and a final ring-closing reaction to form the cyclopentadiene ring. However, a more established method for forming substituted cyclopentanes from cyclic ketones is the Favorskii rearrangement. While this is not a direct contraction of an aromatic ring, a synthetic sequence could be envisioned where the aromatic ring is first converted to a cyclohexanone (B45756) derivative.

Postulated Synthetic Scheme for Ring-Contracted Analogues

A speculative route to a cyclopentadiene analogue could involve:

Birch Reduction: Reduction of the aromatic ring of a suitable precursor derived from this compound to a cyclohexadiene.

Ozonolysis: Oxidative cleavage of the double bonds in the cyclohexadiene to form a dicarbonyl compound.

Intramolecular Aldol (B89426) Condensation: A base-catalyzed intramolecular aldol condensation could then be employed to form a five-membered ring, specifically a cyclopentenone derivative.

Functional Group Introduction: Subsequent steps would be required to introduce the desired substitution pattern, including the aldehyde, allyloxy, and bomo functionalities, which would be a synthetically complex endeavor.

Table 2: Postulated Ring-Contracted Analogues of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Bromo-2-(allyloxy)cyclopentadiene-1-carbaldehyde | C₉H₇BrO₂ | 243.06 | A five-membered cyclopentadiene ring with an aldehyde group, an allyloxy group, and a bromine atom at defined positions. |

| Other isomeric substituted cyclopentadiene carbaldehydes | C₉H₇BrO₂ | 243.06 | Various isomers with different substitution patterns of the aldehyde, allyloxy, and bromo groups on the cyclopentadiene ring. |

Research Findings

Detailed research findings specifically on the ring-expanded and ring-contracted analogues of this compound are scarce in the surveyed literature. The study of such compounds would likely focus on their potential as building blocks in the synthesis of more complex molecules, including novel ligands for organometallic chemistry or precursors to polycyclic systems. The altered ring size and electronic properties compared to the parent benzaldehyde could lead to unique reactivity and potential applications in materials science or medicinal chemistry. However, without experimental data, these remain areas of theoretical exploration.

Applications of 2 Allyloxy 5 Bromobenzaldehyde in Complex Molecule Synthesis

Precursor in the Construction of Diverse Heterocyclic Scaffolds

The inherent functionalities of 2-(Allyloxy)-5-bromobenzaldehyde make it an ideal starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov

Benzoxepine (B8326511) and Chromene Core Structures

The allyloxy group of this compound is pivotal for the synthesis of seven-membered benzoxepine rings and six-membered chromene structures. A key transformation is the Claisen rearrangement, a thermally induced process that repositions the allyl group from the oxygen to the carbon atom of the benzene (B151609) ring, creating an ortho-allyl phenol (B47542). rsc.orged.ac.uksemanticscholar.org This intermediate can then undergo ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction, to construct the benzoxepine skeleton. nih.govresearchgate.netbeilstein-journals.orgnih.govdrughunter.com

Alternatively, the aldehyde and allyl functionalities can be exploited to build chromene frameworks. For instance, reactions involving intramolecular cyclization can lead to the formation of various substituted chromenes. semanticscholar.orgorganic-chemistry.orgmsu.edumdpi.com Cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions is one method to produce ester-containing chroman-4-ones. nih.gov

Isoxazole (B147169) and Other Nitrogen-Containing Heterocycles

The aldehyde group of this compound readily reacts with hydroxylamine (B1172632) to form an oxime. This oxime is a key intermediate in the synthesis of isoxazole rings, a class of nitrogen- and oxygen-containing heterocycles. youtube.comnih.govmdpi.comorganic-chemistry.org For example, the (E)-2-(allyloxy)-5-bromobenzaldehyde oxime can undergo intramolecular oxidative cycloaddition to yield 8-Bromo-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole in good yield. nih.gov This transformation highlights the utility of the parent compound in accessing fused heterocyclic systems.

Beyond isoxazoles, the versatile nature of this compound allows for its incorporation into a broader range of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.govpitt.edu

Building Block for Functionalized Aromatic Systems

The bromo-substituent and the potential for modification of the aldehyde and allyloxy groups make this compound a valuable starting material for creating highly functionalized aromatic compounds.

Synthesis of Substituted Aniline (B41778) Derivatives

The strategic placement of functional groups in this compound allows for its conversion into substituted aniline derivatives. For instance, a four-step sequence involving nitration, selective bromination, allylation, and subsequent reduction of the nitro group can produce 3-allyl-2-(allyloxy)-5-bromoaniline. mdpi.comresearchgate.net This process demonstrates how the foundational structure can be elaborated to introduce an amino group, a key functional group in many pharmaceutical compounds. mdpi.comorgsyn.orgorganic-chemistry.org

| Reaction Sequence for Substituted Aniline Synthesis | Intermediate/Product | Key Reagents | Yield |

| Nitration | 2-Allyl-6-nitrophenol | Sulfonitric mixture | 15% |

| Selective Bromination | 4-Bromo-2-allyl-6-nitrophenol | N-Bromosuccinimide | 98% |

| Allylation | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Allyl bromide, K2CO3 | 77% |

| Reduction | 3-Allyl-2-(allyloxy)-5-bromoaniline | Zinc, Ammonium chloride | 72% |

Incorporation into Biaryl Compounds via Cross-Coupling

The bromine atom on the aromatic ring of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl systems. nih.govorganic-chemistry.orgnih.gov The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example. nih.govorganic-chemistry.org This reaction allows for the connection of the this compound core to another aromatic ring, creating intricate molecular scaffolds.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is another powerful tool. wikipedia.orgorganic-chemistry.orglibretexts.orgsioc-journal.cnyoutube.com This reaction introduces an alkyne moiety, which can be further functionalized. Similarly, the Mizoroki-Heck reaction can be employed to couple the aryl bromide with alkenes, providing access to stilbene (B7821643) and cinnamate (B1238496) derivatives. organic-chemistry.orgarkat-usa.orgresearchgate.netnih.govsioc-journal.cn

| Cross-Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst, Base | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Arylalkyne |

| Mizoroki-Heck Coupling | Alkene | Palladium catalyst, Base | Substituted alkene |

Role in Tandem Reaction Sequences and Cascade Transformations

The multiple reactive sites within this compound make it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

An example is the domino intermolecular Sonogashira coupling of a derivative of this compound followed by an intramolecular cyclization to produce substituted benzo[b]furans. organic-chemistry.org Such cascade processes, which leverage the unique arrangement of functional groups in the starting material, provide rapid access to complex molecular architectures from a relatively simple precursor.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of newly synthesized or isolated compounds. For 2-(Allyloxy)-5-bromobenzaldehyde, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Published research provides detailed ¹H and ¹³C NMR data for this compound, confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a deuterated chloroform (CDCl₃) solvent, the spectrum shows distinct signals for the aldehyde, the aromatic protons, and the protons of the allyloxy group. Two independent studies have reported consistent data. acs.orgacs.orgsemanticscholar.org

The aldehyde proton (-CHO) appears as a sharp singlet far downfield, a characteristic feature for this functional group. The three protons on the benzene (B151609) ring appear as a set of doublets and a doublet of doublets, with coupling constants that confirm their ortho and meta relationships. The signals for the allyloxy group are also highly characteristic, showing the diastereotopic protons of the -OCH₂- group, the terminal vinyl protons, and the internal vinyl proton, all with their expected multiplicities and coupling constants. acs.orgsemanticscholar.org

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 10.44 | s (singlet) | - | 1H | -CHO | acs.orgacs.org |

| 10.38 | s (singlet) | - | 1H | -CHO | semanticscholar.org |

| 7.93 | d (doublet) | 2.6 | 1H | Ar-H (H6) | acs.orgacs.org |

| 7.84 | d (doublet) | 2.8 | 1H | Ar-H (H6) | semanticscholar.org |

| 7.60 | dd (doublet of doublets) | 8.9, 2.6 | 1H | Ar-H (H4) | acs.orgacs.org |

| 7.54 | dd (doublet of doublets) | 8.8, 2.8 | 1H | Ar-H (H4) | semanticscholar.org |

| 6.88 | d (doublet) | 8.9 | 1H | Ar-H (H3) | acs.orgacs.org |

| 6.84 | d (doublet) | 8.8 | 1H | Ar-H (H3) | semanticscholar.org |

| 6.05 | ddt (doublet of doublets of triplets) | 17.3, 10.6, 5.2 | 1H | -OCH₂-CH=CH₂ | acs.orgacs.org |

| 6.02 | ddt (doublet of doublets of triplets) | 17.2, 10.8, 5.2 | 1H | -OCH₂-CH=CH₂ | semanticscholar.org |

| 5.44 | dq (doublet of quartets) | 17.3, 1.5 | 1H | -CH=CH₂ (trans) | acs.orgacs.org |

| 5.40 | ddt (doublet of doublets of triplets) | 17.2, 1.6, 1.6 | 1H | -CH=CH₂ (trans) | semanticscholar.org |

| 5.35 | dq (doublet of quartets) | 10.6, 1.5 | 1H | -CH=CH₂ (cis) | acs.orgacs.org |

| 5.31 | ddt (doublet of doublets of triplets) | 10.8, 1.6, 1.6 | 1H | -CH=CH₂ (cis) | semanticscholar.org |

| 4.65 | dt (doublet of triplets) | 5.2, 1.5 | 2H | -O-CH₂-CH= | acs.orgacs.org |

| 4.60 | dt (doublet of triplets) | 5.2, 1.6 | 2H | -O-CH₂-CH= | semanticscholar.org |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The aldehyde carbonyl carbon is observed significantly downfield (~188 ppm). The six aromatic carbons and three carbons of the allyl group are all resolved and assigned based on their chemical shifts and data from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which distinguish between C, CH, CH₂, and CH₃ carbons. acs.orgacs.orgsemanticscholar.org

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type (from DEPT) | Assignment | Reference |

| 188.4 | CH | C=O (Aldehyde) | acs.orgacs.org |

| 188.1 | CH | C=O (Aldehyde) | semanticscholar.org |

| 160.0 | C | C-O (Aromatic) | acs.orgacs.org |

| 159.6 | C | C-O (Aromatic) | semanticscholar.org |

| 138.3 | CH | Ar-CH (C4) | acs.orgacs.org |

| 138.1 | CH | Ar-CH (C4) | semanticscholar.org |

| 132.1 | CH | -OCH₂-CH=CH₂ | acs.orgacs.org |

| 131.8 | CH | -OCH₂-CH=CH₂ | semanticscholar.org |

| 131.2 | CH | Ar-CH (C6) | acs.orgacs.org |

| 130.7 | CH | Ar-CH (C6) | semanticscholar.org |

| 126.6 | C | C-CHO (Aromatic) | acs.orgacs.org |

| 126.1 | C | C-CHO (Aromatic) | semanticscholar.org |

| 118.7 | CH₂ | -CH=CH₂ | acs.orgacs.org |

| 118.4 | CH₂ | -CH=CH₂ | semanticscholar.org |

| 115.1 | CH | Ar-CH (C3) | acs.orgacs.org |

| 114.8 | CH | Ar-CH (C3) | semanticscholar.org |

| 113.8 | C | C-Br (Aromatic) | acs.orgacs.org |

| 113.4 | C | C-Br (Aromatic) | semanticscholar.org |

| 69.7 | CH₂ | -O-CH₂- | acs.orgacs.org |

| 69.3 | CH₂ | -O-CH₂- | semanticscholar.org |

2D NMR Spectroscopy: While specific 2D NMR spectra for this compound are not explicitly published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used for structural confirmation.

COSY would show correlations between coupled protons, for instance, confirming the connectivity within the allyl group (-CH₂-CH=CH₂) and the coupling between adjacent aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for unambiguously connecting the allyloxy group to the C2 position of the aromatic ring (e.g., a correlation between the -OCH₂- protons and the aromatic C2) and confirming the relative positions of all substituents on the ring.

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₉BrO₂, corresponding to a monoisotopic mass of approximately 239.9789 amu.

Electrospray Ionization (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound, often by observing the protonated molecule [M+H]⁺ or other adducts. For this compound, ESI-MS analysis has identified the sodium adduct [M+Na]⁺ at an m/z (mass-to-charge ratio) of 263. acs.orgacs.org The data also shows other fragments, indicating some in-source fragmentation or the presence of related species. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. Although specific HRMS data for this compound is not available in the cited literature, it is a standard technique that would be used to confirm the molecular formula C₁₀H₉BrO₂ by matching the experimentally measured mass to the calculated exact mass to within a few parts per million (ppm).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. While the specific, experimentally recorded spectrum for this compound is not detailed in the primary literature found, the expected characteristic absorption bands can be predicted based on its structure.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1685-1710 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde.

Aromatic C-H Stretch: A peak or series of peaks would appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the -OCH₂- group would show absorption bands just below 3000 cm⁻¹, likely around 2850-2960 cm⁻¹.

C=C Stretch: The alkene of the allyl group and the aromatic ring C=C bonds would show absorptions in the 1450-1640 cm⁻¹ region.

C-O-C Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Stretch: The carbon-bromine bond would exhibit an absorption in the fingerprint region, typically between 500-680 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. The compound is described as a white solid with a melting point of 35–37 °C, suggesting it is crystalline at room temperature and could potentially be analyzed by this method if suitable single crystals can be grown. acs.orgacs.org If such a study were performed, it would provide definitive, unambiguous confirmation of the molecular structure and reveal details about its solid-state conformation and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental to the purification and purity assessment of synthesized chemical compounds.

In the context of its synthesis, this compound is routinely purified from the reaction mixture using column chromatography. acs.orgacs.orgsemanticscholar.org This technique separates the target compound from unreacted starting materials (e.g., 5-bromo-2-hydroxybenzaldehyde), reagents, and byproducts.

Stationary Phase: Silica gel is the standard stationary phase used for this purification. acs.orgsemanticscholar.org

Mobile Phase (Eluent): Researchers have successfully used solvent mixtures of low to moderate polarity as the mobile phase. Reported examples include 20% diethyl ether in petroleum ether and a gradient of ethyl acetate in n-hexane (e.g., 1:15). acs.orgacs.orgsemanticscholar.org The progress of the separation is monitored by thin-layer chromatography (TLC).

This method has proven effective in yielding the product in high purity (e.g., 99% yield), which is then validated by the spectroscopic methods detailed above. acs.orgacs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in research contexts for the rapid separation and qualitative analysis of reaction mixtures, assessment of compound purity, and optimization of conditions for larger-scale column chromatography. In the study of this compound, TLC serves as an indispensable tool for monitoring its synthesis and subsequent reactions. The separation on a TLC plate is governed by the differential partitioning of the compound between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or a mixture of solvents).

The polarity of this compound, influenced by the presence of the aldehyde, ether, and bromo functional groups, dictates its behavior in a TLC system. The selection of an appropriate mobile phase is crucial for achieving clear separation and obtaining a meaningful retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An optimal Rf value is typically between 0.3 and 0.7, as this range usually indicates a good separation from both non-polar impurities (which would have higher Rf values) and polar impurities (which would have lower Rf values).

Detailed research findings on the TLC analysis of the structurally similar compound, 2-amino-5-bromobenzaldehyde, report an Rf value of 0.7 on a silica gel stationary phase with a mobile phase of hexanes:ethyl acetate in a 2:1 ratio orgsyn.org. Given that an allyloxy group is generally less polar than an amino group, it is anticipated that this compound would exhibit a slightly higher Rf value in the same solvent system. Researchers can adjust the polarity of the mobile phase to modulate the Rf value; increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf value, while increasing the proportion of the less polar solvent (hexanes) will decrease it.

Visualization of the compound on the TLC plate is typically achieved under UV light (254 nm), where the aromatic ring will absorb light and cause the spot to appear as a dark area on the fluorescent background of the plate.

Interactive Data Table: TLC Parameters for this compound

The following table outlines various solvent systems and the expected Rf values for this compound based on general principles of chromatography and data from related compounds. These values are illustrative and can be used as a starting point for method development.

| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value | Visualization Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1) | 0.4 - 0.5 | UV (254 nm) |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (2:1) | 0.7 - 0.8 | UV (254 nm) |

| Silica Gel 60 F254 | Toluene:Acetone (B3395972) (9:1) | 0.5 - 0.6 | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane (B109758) | 0.6 - 0.7 | UV (254 nm) |

Interactive Data Table: Comparative TLC Data of Related Aldehydes

This table provides a comparison of the TLC behavior of this compound with its precursor and a related compound in a standard solvent system.

| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate, 2:1) | Reported/Expected Rf |

| 2-Amino-5-bromobenzaldehyde | Hexane:Ethyl Acetate (2:1) | 0.7 orgsyn.org | |

| This compound | Hexane:Ethyl Acetate (2:1) | 0.7 - 0.8 (Expected) | |

| Salicylaldehyde | Hexane:Ethyl Acetate (2:1) | ~0.6 (Estimated) |

Future Research Directions and Unexplored Potential

Development of Asymmetric Synthetic Routes Utilizing 2-(Allyloxy)-5-bromobenzaldehyde

A significant frontier in the utilization of this compound lies in the development of asymmetric transformations that can set stereocenters with high fidelity. The inherent functionalities of the molecule offer multiple handles for enantioselective reactions.

A primary target for asymmetric synthesis is the nih.govnih.gov-sigmatropic Claisen rearrangement of the allyloxy group. While the thermal Claisen rearrangement is a powerful C-C bond-forming reaction, its asymmetric catalysis is a more recent and challenging development. researchgate.net Research has shown that chiral Lewis acids can induce enantioselectivity in ortho-Claisen rearrangements, often by coordinating to substrates capable of two-point binding. ed.ac.uk Future work could focus on designing chiral transition metal complexes (e.g., based on palladium, nickel, or cobalt) or organocatalysts that can effectively control the facial selectivity of the rearrangement of this compound to its corresponding chiral o-allyl phenol (B47542) derivative. nih.govnih.gov Success in this area would provide direct access to enantiomerically enriched building blocks crucial for the synthesis of bioactive natural products. ed.ac.uk

Another promising avenue involves the aldehyde functionality. The development of methods for the asymmetric allylation, arylation, or alkylation of the aldehyde would yield chiral secondary alcohols. Furthermore, a tandem sequence involving a Pd-catalyzed asymmetric allylic alkylation (AAA) followed by an in situ Claisen rearrangement has been shown to generate α-chiral aldehydes from bisallyl ethers. nih.govscispace.com Adapting this methodology to derivatives of this compound could provide a novel route to highly functionalized, optically active aldehydes.

Finally, the nih.govCurrent time information in Vanderburgh County, US.-Wittig rearrangement presents another opportunity. While studies on related systems have shown that asymmetric induction is possible, it can be compromised by racemization during subsequent steps. mdpi.com Future research could explore milder hydrolysis conditions or alternative workup procedures to preserve the stereochemical integrity of the newly formed chiral center.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. researchgate.net Integrating the synthesis and transformations of this compound into these platforms is a key direction for future research.